molecular formula C14H10N2O3 B14464173 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- CAS No. 73818-29-8

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-

Cat. No.: B14464173
CAS No.: 73818-29-8
M. Wt: 254.24 g/mol
InChI Key: RMLMLEMGHAUXDM-UHFFFAOYSA-N
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Description

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are found in various natural sources, including plants and animals. The structure of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- consists of a pyridine ring fused to an indole ring, with a carboxylic acid and an acetyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process forms the corresponding imine, which then undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide . Another method involves the reaction of 2-(2-bromophenyl)cyanoacetic ester with aromatic amines, leading to the formation of 2-amino-1-arylindole-3-carboxylic acid ethyl ester derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- involves its interaction with specific molecular targets and pathways. For example, it acts as a monoamine oxidase inhibitor, which can increase the levels of neurotransmitters like dopamine and serotonin in the brain . This action is beneficial in the treatment of conditions like depression and Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

CAS No.

73818-29-8

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C14H10N2O3/c1-7(17)12-13-9(6-11(16-12)14(18)19)8-4-2-3-5-10(8)15-13/h2-6,15H,1H3,(H,18,19)

InChI Key

RMLMLEMGHAUXDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2

Origin of Product

United States

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